

An In-depth Technical Guide to the Chemical Structure of Solutol® HS-15

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solutol® HS-15, also known under the non-proprietary name Macrogol 15 Hydroxystearate and the brand name Kolliphor® HS 15, is a non-ionic solubilizer and emulsifying agent of significant interest in the pharmaceutical sciences. Its unique properties make it a valuable excipient for enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical structure of Solutol® HS-15, its synthesis, and key physicochemical properties, intended for researchers, scientists, and professionals in drug development.

Chemical Composition and Structure

Solutol® HS-15 is not a single chemical entity but rather a complex mixture of polyglycol monoand di-esters of 12-hydroxystearic acid. The mixture also contains a significant fraction of free polyethylene glycol (PEG).

The manufacturing process involves the reaction of 12-hydroxystearic acid with approximately 15 molar equivalents of ethylene oxide. This results in a mixture where the hydroxyl and carboxyl groups of 12-hydroxystearic acid are esterified and etherified with polyethylene glycol chains of varying lengths.

The primary components of Solutol® HS-15 are:



- Polyethylene glycol mono- and di-esters of 12-hydroxystearic acid (approximately 70%):
 These are the main surface-active components. The lipophilic portion is the 12-hydroxystearate, and the hydrophilic portion consists of the polyethylene glycol chains.
- Free polyethylene glycol (approximately 30%): This portion of the mixture is hydrophilic and contributes to the overall properties of the excipient.

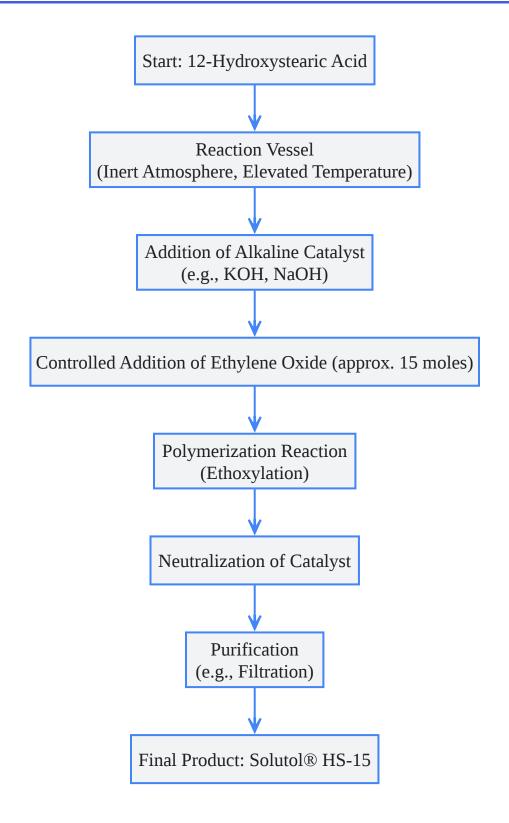
The generalized structure of the main ester components can be represented as follows, where 'm' and 'n' are the number of repeating ethylene oxide units, and their sum is approximately 15.

Caption: Generalized structure of the ester component of Solutol® HS-15.

Synthesis Workflow

The synthesis of Solutol® HS-15 is based on the ethoxylation of 12-hydroxystearic acid. The general workflow for this reaction is outlined below.





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Caption: Generalized workflow for the synthesis of Solutol® HS-15.



Physicochemical Properties

A summary of the key physicochemical properties of Solutol® HS-15 is presented in the table below. These properties are critical for its function as a pharmaceutical excipient.

Property	Value	Reference
Appearance	Yellowish-white paste at room temp.	INVALID-LINK
Melting Point	Approx. 30 °C	INVALID-LINK
Hydrophilic-Lipophilic Balance (HLB)	14-16	INVALID-LINK
Critical Micelle Concentration (CMC)	0.005 - 0.02% w/v	INVALID-LINK
pH (10% aqueous solution)	6.0 - 7.0	INVALID-LINK
Acid Value	≤ 1.0 mg KOH/g	INVALID-LINK
Hydroxyl Value	90 - 110 mg KOH/g	INVALID-LINK
Saponification Value	53 - 63 mg KOH/g	INVALID-LINK
Water Content	≤ 0.5%	INVALID-LINK

Experimental Protocols

The following are generalized experimental protocols for determining some of the key physicochemical properties of Solutol® HS-15. These are based on standard pharmacopeial and analytical methods.

Determination of Acid Value

The acid value is the number of milligrams of potassium hydroxide required to neutralize the free fatty acids in one gram of the substance.

Methodology:



- Accurately weigh a suitable amount of Solutol® HS-15 (e.g., 2-5 g) into a conical flask.
- Add 50 mL of a neutralized solvent mixture (e.g., ethanol and diethyl ether, 1:1 v/v).
- · Warm gently if necessary to dissolve the sample.
- Add a few drops of a suitable indicator (e.g., phenolphthalein).
- Titrate with a standardized solution of potassium hydroxide (e.g., 0.1 M) until a persistent faint pink color is observed.
- Perform a blank titration under the same conditions.
- Calculate the acid value using the formula: Acid Value = (V Vb) * M * 56.1 / W where:
 - V = volume (mL) of KOH solution used for the sample
 - Vb = volume (mL) of KOH solution used for the blank
 - M = molarity of the KOH solution
 - 56.1 = molecular weight of KOH (g/mol)
 - W = weight (g) of the sample

Determination of Saponification Value

The saponification value is the number of milligrams of potassium hydroxide required to saponify the esters and neutralize the free acids in one gram of the substance.

Methodology:

- Accurately weigh a suitable amount of Solutol® HS-15 (e.g., 1-2 g) into a reflux flask.
- Add 25 mL of 0.5 M alcoholic potassium hydroxide solution.
- Connect the flask to a reflux condenser and heat in a water bath for 30-60 minutes.
- Cool the solution and add a few drops of phenolphthalein indicator.



- Titrate the excess potassium hydroxide with a standardized solution of hydrochloric acid (e.g., 0.5 M).
- Perform a blank determination under the same conditions.
- Calculate the saponification value using the formula: Saponification Value = (Vb V) * M *
 56.1 / W where:
 - Vb = volume (mL) of HCl solution used for the blank
 - V = volume (mL) of HCl solution used for the sample
 - M = molarity of the HCl solution
 - 56.1 = molecular weight of KOH (g/mol)
 - W = weight (g) of the sample

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by various methods, including surface tensiometry and dye solubilization.

Methodology (Surface Tensiometry):

- Prepare a series of aqueous solutions of Solutol® HS-15 with varying concentrations.
- Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
- Plot the surface tension as a function of the logarithm of the concentration.
- The CMC is the concentration at which a sharp break in the curve is observed, indicating the formation of micelles.

Conclusion

Solutol® HS-15 is a complex but well-characterized non-ionic surfactant that plays a crucial role in modern pharmaceutical formulations. Its unique chemical structure, arising from the







ethoxylation of 12-hydroxystearic acid, imparts excellent solubilizing and emulsifying properties. A thorough understanding of its chemical composition, synthesis, and physicochemical properties is essential for its effective application in the development of drug delivery systems for poorly soluble compounds. The data and protocols presented in this guide provide a foundational resource for researchers and scientists working in this field.

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